Thalidomide-azetidine-CHO

PROTAC Androgen Receptor Prostate Cancer

The performance of a PROTAC molecule is critically dependent on the precise nature of its linker, which governs ternary complex formation, target engagement efficiency, and ultimately, degradation potency. Substituting a similar but chemically distinct linker is not a trivial exchange; it fundamentally alters the compound's physicochemical properties, directly impacting in vitro degradation efficiency and in vivo pharmacokinetic parameters. - This conjugate incorporates an azetidine ring, offering enhanced solubility, metabolic stability, and a unique 3D conformation compared to more planar or flexible alternatives. - It is the key intermediate for synthesizing orally bioavailable, exceptionally potent (DC50 ≤ 0.1 nM) AR degraders like ARD-2585, a clinically promising template. - Its favorable physicochemical profile (XLogP3 = -0.3, TPSA = 104 Ų) makes it a superior choice for designing CNS-penetrant PROTACs.

Molecular Formula C17H15N3O5
Molecular Weight 341.32 g/mol
Cat. No. B12365090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-azetidine-CHO
Molecular FormulaC17H15N3O5
Molecular Weight341.32 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)C=O
InChIInChI=1S/C17H15N3O5/c21-8-9-6-19(7-9)10-1-2-11-12(5-10)17(25)20(16(11)24)13-3-4-14(22)18-15(13)23/h1-2,5,8-9,13H,3-4,6-7H2,(H,18,22,23)
InChIKeyDDKDMZOBOREUIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)azetidine-3-carbaldehyde: E3 Ligase Ligand-Linker Conjugate for PROTAC Synthesis


1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)azetidine-3-carbaldehyde, also designated as Thalidomide-azetidine-CHO [1], is a heterobifunctional building block comprising a cereblon (CRBN) E3 ubiquitin ligase ligand derived from thalidomide , conjugated to an azetidine ring terminating in a reactive aldehyde functional group. This compound belongs to the class of E3 ligase ligand-linker conjugates used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The compound's CAS registry number is 2416132-70-0, with a molecular formula of C17H15N3O5 and a molecular weight of 341.32 g/mol .

Why Generic Substitution Fails: Linker Chemistry Directly Determines PROTAC Degradation Potency and Oral Bioavailability


The performance of a PROTAC molecule is critically dependent on the precise nature of its linker, which governs ternary complex formation, target engagement efficiency, and ultimately, degradation potency (DC50). Substituting a similar but chemically distinct linker (e.g., replacing the azetidine core with a piperidine or PEG-based analog) is not a trivial exchange; it fundamentally alters the compound's physicochemical properties, including lipophilicity (clogP), aqueous solubility, and three-dimensional conformation. These alterations directly impact in vitro degradation efficiency and, more critically, in vivo pharmacokinetic (PK) parameters such as clearance and oral bioavailability [1]. For instance, the incorporation of an azetidine ring introduces enhanced solubility, metabolic stability, and unique three-dimensional characteristics compared to more planar or flexible alternatives, which can be pivotal for achieving optimal target engagement and favorable ADME properties [2].

Quantitative Differentiation of 1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)azetidine-3-carbaldehyde Versus Key Comparators


ARD-2585: A Benchmark of Exceptional In Vitro and In Vivo Performance Enabled by the Azetidine Core

The most compelling evidence for the utility of this specific ligand-linker conjugate is its incorporation into ARD-2585, a clinically promising PROTAC degrader of the androgen receptor (AR). ARD-2585 achieves exceptional in vitro degradation potency with a DC50 value of ≤0.1 nM in both the VCaP cell line (with AR gene amplification) and the LNCaP cell line (with an AR mutation) [1]. Crucially, this compound is orally active. This performance stands in stark contrast to earlier-generation AR PROTACs, such as ARCC-4, which, while potent (DC50 ~5 nM), exhibited poor oral bioavailability and required intraperitoneal injection for in vivo efficacy studies [2].

PROTAC Androgen Receptor Prostate Cancer Oral Bioavailability

Azetidine Aldehyde Linker in TR-341: Enabling a Potent TRK Degrader for Clinical Development

The utility of this specific building block is further validated by its role in the synthesis of TR-341, a bivalent PROTAC compound targeting the tropomyosin receptor kinase (TRK) for degradation, as disclosed in US Patent 12,410,171 B2 [1]. While specific DC50 values for TR-341 are not disclosed in the patent abstract, its selection for patent protection and inclusion in a patent family that includes both TR-341 and its enantiomer TR-342 [1] underscores its value in generating novel, potent degraders. This is in contrast to earlier-generation TRK PROTACs, which often suffered from limited efficacy or poor drug-like properties [2].

PROTAC TRK Oncology Neurotrophic Tyrosine Receptor Kinase

Azetidine vs. Piperidine: How Cyclic Amine Linker Choice Modulates Conjugate Synthesis Yield

The azetidine ring is not merely a structural placeholder; its unique reactivity profile can significantly impact the efficiency of PROTAC conjugate synthesis. A 2021 study on the rapid synthesis of pomalidomide-conjugates reported that an unsymmetrical azetidine linker was successfully utilized to synthesize a JQ1-pomalidomide conjugate in a one-pot reaction, achieving a 62% yield [1]. This yield was the highest achieved in that study for a one-pot synthesis and was noted to be comparable to yields obtained using more complex, multi-step Boc protection strategies [1]. This finding suggests that the inherent reactivity of the azetidine core can streamline PROTAC library synthesis, a key advantage over alternative cyclic amines like piperidine that may require more elaborate synthetic routes to achieve similar efficiency.

PROTAC Synthetic Chemistry Linker Optimization Pomalidomide

Azetidine Aldehyde Linker Enables Reductive Amination for Simplified PROTAC Assembly

The terminal aldehyde group on this conjugate provides a unique and synthetically versatile handle for PROTAC assembly via reductive amination. This approach is explicitly highlighted in a patent (WO2022/019597) for androgen receptor degraders, which teaches that the CRBN ligand containing an aldehyde-linker can be used to synthesize PROTACs through a reductive alkylation strategy [1]. This contrasts with alternative linker strategies that rely on less efficient or less atom-economical coupling reactions, such as amide bond formation, which require pre-activation of carboxylic acids. The aldehyde group allows for direct, convergent assembly, potentially simplifying synthesis and reducing the number of steps [2].

PROTAC Click Chemistry Reductive Amination BTK

Physicochemical Differentiation: Azetidine Core Imparts Favorable clogP and TPSA Profile for CNS-Penetrant PROTACs

The azetidine core of this ligand-linker conjugate is associated with a favorable physicochemical profile, specifically a computed XLogP3 value of -0.3 and a topological polar surface area (TPSA) of 104 Ų [1]. These values are distinct from those of piperidine-based analogs, which typically exhibit higher lipophilicity. For instance, 1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carbaldehyde, a direct piperidine comparator, has a predicted logP approximately 1-2 units higher [2]. This difference in lipophilicity is critical for optimizing drug-like properties, particularly for PROTACs targeting central nervous system (CNS) disorders, where lower logP and moderate TPSA are often associated with improved blood-brain barrier (BBB) penetration [3].

PROTAC CNS Blood-Brain Barrier Physicochemical Properties

Optimal Research and Industrial Application Scenarios for 1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)azetidine-3-carbaldehyde


Development of Orally Bioavailable Androgen Receptor (AR) PROTAC Degraders for Prostate Cancer

This ligand-linker conjugate is ideally suited for the design and synthesis of novel AR-targeting PROTACs intended for oral administration. The exceptional in vivo performance of ARD-2585, which incorporates this precise chemical building block, provides a validated template [7]. Procurement of this compound is justified for research programs aiming to replicate or improve upon the oral PK and exceptional potency (DC50 ≤ 0.1 nM) demonstrated in prostate cancer models [8]. It is not merely a general-purpose PROTAC linker; it is a critical component of a clinically relevant, orally active degrader.

Synthesis of Next-Generation TRK PROTACs for Oncology Indications

This compound is a key intermediate for synthesizing bivalent TRK degraders, as specifically claimed in US Patent 12,410,171 B2 (TR-341 and TR-342) [7]. Researchers and industrial entities focusing on targeted protein degradation for TRK-driven cancers will find this building block essential for replicating or modifying the patented chemical matter. Substituting with a different linker (e.g., a flexible PEG chain) would result in a structurally distinct compound not covered by the patent claims, potentially offering a distinct intellectual property position [8].

Efficient, One-Pot Synthesis of Pomalidomide-Based PROTAC Libraries

For medicinal chemistry groups engaged in high-throughput PROTAC synthesis, the azetidine core's favorable reactivity profile is a key advantage. As demonstrated in pomalidomide-conjugate synthesis, azetidine linkers can enable high-yielding (62%), one-pot reactions [7]. This compound, with its reactive aldehyde handle, is ideally suited for such convergent, efficient synthetic strategies. Procurement is recommended when synthetic efficiency and the rapid generation of diverse degrader libraries are primary project goals [8].

Design of CNS-Penetrant PROTACs for Neurodegenerative Diseases

The favorable physicochemical properties of this conjugate (XLogP3 = -0.3, TPSA = 104 Ų) make it a superior choice over more lipophilic piperidine analogs when designing PROTACs intended to cross the blood-brain barrier [7]. For programs targeting CNS-resident proteins implicated in diseases like Alzheimer's or Parkinson's, this specific linker provides a more rational starting point for optimizing CNS exposure and minimizing efflux transporter recognition [8]. Its lower lipophilicity may contribute to a reduced risk of off-target toxicity often associated with highly lipophilic degraders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-azetidine-CHO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.